MAO-A vs. MAO-B Inhibition Selectivity
This compound demonstrates preferential inhibition of human MAO-B over MAO-A. In a recombinant enzyme assay, the IC50 for human MAO-B was measured at 1.20E+3 nM [1]. In contrast, the IC50 for human MAO-A in the same study was 50 nM [1]. This indicates a distinct selectivity profile where the compound is a more potent inhibitor of MAO-A than MAO-B. This contrasts with other known 4,5-diphenyloxazole derivatives which may show different selectivity profiles or be potent inhibitors of platelet aggregation [2][3].
| Evidence Dimension | Selectivity Index (MAO-B/MAO-A) |
|---|---|
| Target Compound Data | IC50 (MAO-B) = 1200 nM; IC50 (MAO-A) = 50 nM |
| Comparator Or Baseline | Intra-compound comparison of MAO-A vs MAO-B inhibition |
| Quantified Difference | 24-fold higher potency for MAO-A over MAO-B (calculated as 1200/50) |
| Conditions | Human recombinant MAO enzymes expressed in Sf9 cells; assessed by hydrogen peroxide production after 1 hr [1]. |
Why This Matters
This specific MAO-A/B inhibition ratio defines the compound's utility as a tool for studying MAO-A related pathways, distinguishing it from non-selective or MAO-B-preferring oxazole-based inhibitors.
- [1] BindingDB. BDBM50075969. CHEMBL3415617. Inhibition of human recombinant MAO-A and MAO-B. View Source
- [2] Meanwell, N. A., et al. (1993). Nonprostanoid prostacyclin mimetics. 4. Derivatives of 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid substituted alpha to the oxazole ring. Journal of Medicinal Chemistry, 36(24), 3871-3883. PMID: 8254619. View Source
- [3] US10047103. Diphenyl-heterocyclic-oxazole as platelet aggregation inhibitors. View Source
